Melittin (free acid) Trifluoroacetate

Description

Properties

IUPAC Name |

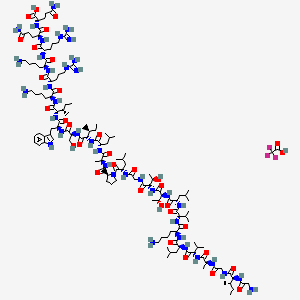

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C131H228N38O32.C2HF3O2/c1-23-71(16)102(162-97(175)60-135)121(192)145-62-98(176)147-74(19)108(179)163-100(69(12)13)123(194)159-88(55-65(4)5)115(186)153-83(41-30-33-51-134)114(185)164-101(70(14)15)124(195)160-90(57-67(8)9)117(188)167-106(77(22)172)127(198)168-105(76(21)171)122(193)146-63-99(177)149-92(58-68(10)11)128(199)169-54-36-44-94(169)120(191)148-75(20)107(178)157-89(56-66(6)7)116(187)165-104(73(18)25-3)126(197)161-93(64-170)119(190)158-91(59-78-61-144-80-38-27-26-37-79(78)80)118(189)166-103(72(17)24-2)125(196)155-82(40-29-32-50-133)110(181)152-84(42-34-52-142-130(138)139)111(182)150-81(39-28-31-49-132)109(180)151-85(43-35-53-143-131(140)141)112(183)154-86(45-47-95(136)173)113(184)156-87(129(200)201)46-48-96(137)174;3-2(4,5)1(6)7/h26-27,37-38,61,65-77,81-94,100-106,144,170-172H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,173)(H2,137,174)(H,145,192)(H,146,193)(H,147,176)(H,148,191)(H,149,177)(H,150,182)(H,151,180)(H,152,181)(H,153,186)(H,154,183)(H,155,196)(H,156,184)(H,157,178)(H,158,190)(H,159,194)(H,160,195)(H,161,197)(H,162,175)(H,163,179)(H,164,185)(H,165,187)(H,166,189)(H,167,188)(H,168,198)(H,200,201)(H4,138,139,142)(H4,140,141,143);(H,6,7)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGXIPWPUMTZGN-CTOWXMLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C133H229F3N38O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2961.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Decoding the Membrane Biophysics of Melittin Trifluoroacetate: Mechanisms, Kinetics, and Therapeutic Applications

Executive Summary

Melittin, a 26-amino-acid cationic amphipathic peptide derived from Apis mellifera venom, serves as the quintessential model for membrane-active antimicrobial peptides[1]. In rigorous laboratory settings, it is predominantly utilized as a trifluoroacetate (TFA) salt. As a Senior Application Scientist, I emphasize that the TFA counterion—a byproduct of reverse-phase HPLC purification following solid-phase peptide synthesis (SPPS)—is not merely an artifact. It is critical for ensuring the peptide's aqueous solubility and preventing premature aggregation, which is the foundation for reproducible biophysical assays.

This technical guide provides a comprehensive mechanistic analysis of melittin TFA's interaction with lipid bilayers. By dissecting its biphasic pore-formation dynamics, outlining self-validating experimental protocols, and mapping downstream cellular signaling impacts, this document serves as a foundational blueprint for researchers and drug development professionals.

Structural Dynamics & The Biphasic Pore Formation Model

Melittin (Sequence: GIGAVLKVLTTGLPALISWIKRKRQQ-NH2) is largely unstructured in aqueous solutions but spontaneously folds into an amphipathic α-helix upon partitioning into a lipid environment[1]. The mechanism by which it disrupts cell membranes is highly dependent on the peptide-to-lipid (P/L) ratio, governed by a well-documented biphasic, concentration-dependent model[2][3].

-

Phase 1: Parallel Surface Adsorption (Low P/L Ratio). At nanomolar concentrations, the cationic C-terminus of melittin binds electrostatically to the polar headgroups of zwitterionic (e.g., POPC) or anionic lipids. The helical axis orients parallel to the membrane surface. In this state, the peptide displaces lipids and expands the membrane area but does not induce leakage[2][3]. Crucially, this parallel conformation acts competitively to inhibit premature pore formation by preventing other melittin molecules from inserting[2].

-

Phase 2: Perpendicular Insertion & Toroidal Pore Formation (High P/L Ratio). As the local concentration exceeds a critical threshold (typically a P/L ratio of ~1:40 to 1:100, depending on lipid composition and cholesterol content), the membrane reaches its elastic limit due to excessive interfacial area expansion. To relieve this curvature stress, melittin undergoes a conformational reorientation, inserting perpendicularly into the hydrophobic core[3][4]. This leads to the formation of "toroidal pores," where both the peptide helices and the continuously bent lipid headgroups line the aqueous channel, permitting the leakage of ions and molecules up to tens of kilodaltons[4][5].

Logical flow of melittin's concentration-dependent biphasic pore formation mechanism.

Quantitative Data on Membrane Binding Kinetics

Understanding binding kinetics is essential for translating in vitro biophysics to therapeutic dosing. Surface Plasmon Resonance (SPR) studies utilizing POPC bilayers have demonstrated that melittin's binding affinity decreases as the P/L ratio increases, primarily due to a reduction in the association rate caused by electrostatic repulsion among bound peptides[6].

Table 1: Kinetic Parameters of Melittin TFA Interaction with POPC Bilayers[4][6]

| Parameter | Low Concentration Regime (< 0.5 µM) | High Concentration Regime (> 2.0 µM) | Mechanistic Implication |

| Orientation | Parallel | Perpendicular | Shift from surface binding to insertion |

| Pore Type | Transient / None | Stable Toroidal Pores | Transition to membrane permeabilization |

| Apparent Affinity ( | Higher Affinity | Lower Affinity | Electrostatic repulsion between bound peptides |

| Membrane Effect | Area Expansion | Localized Thinning & Lysis | Accommodation of interfacial stress |

Experimental Methodologies: Self-Validating Systems

To empirically validate melittin's mechanism, researchers must employ orthogonal techniques. Below are two field-proven protocols designed with internal controls to ensure data integrity and causality.

Protocol 1: Giant Unilamellar Vesicle (GUV) Calcein Leakage Assay

Causality: GUVs (~10-50 µm) mimic the size and curvature of eukaryotic cells. Calcein is utilized because it self-quenches at high concentrations (>50 mM). When melittin induces pore formation, calcein leaks into the surrounding buffer, dilutes, and emits a strong fluorescent signal, providing a real-time kinetic readout of membrane permeabilization[2].

-

Vesicle Electroformation: Deposit a lipid mixture (e.g., POPC/Cholesterol) dissolved in chloroform onto ITO-coated glass slides. Evaporate the solvent under a vacuum for 2 hours to remove organic residues.

-

Encapsulation: Hydrate the lipid film with an iso-osmolar buffer containing 70 mM Calcein. Apply an alternating current (10 Hz, 3 V) for 2 hours at a temperature above the lipid phase transition (

). -

Purification: Remove unencapsulated calcein using size-exclusion chromatography (Sephadex G-50 column) pre-equilibrated with an iso-osmolar buffer to prevent osmotic shock and premature vesicle rupture.

-

Titration & Imaging: Mount the GUVs on a confocal microscope stage. Inject Melittin TFA at varying concentrations (0.1 µM to 5 µM).

-

Quantification: Monitor fluorescence dequenching at 515 nm. Add 0.1% Triton X-100 at the end of the experiment to achieve 100% lysis (internal positive control) and normalize the leakage data.

Step-by-step experimental workflow for the GUV calcein leakage assay.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR allows label-free, real-time monitoring of peptide-lipid interactions. Using an L1 sensor chip is critical because its lipophilic anchors capture intact liposomes, preserving the native bilayer curvature required for accurate melittin insertion dynamics[6].

-

Chip Preparation: Clean an L1 sensor chip with 20 mM CHAPS to ensure a baseline free of contaminants.

-

Liposome Capture: Inject 100 nm extruded POPC liposomes at a low flow rate (2 µL/min) until a stable baseline of ~4000 Response Units (RU) is achieved.

-

Surface Stabilization: Inject a short pulse of 10 mM NaOH to remove loosely bound multilamellar structures, ensuring a uniform unilamellar surface.

-

Analyte Injection: Inject Melittin TFA solutions (0.04 µM to 8 µM) over the lipid surface. Record the association phase for 300 seconds and the dissociation phase for 600 seconds.

-

Data Fitting: Fit the sensorgrams using a two-state reaction model, which accurately accounts for the initial surface binding (state 1) followed by the conformational reorientation/insertion (state 2)[6].

Downstream Cellular Effects & Therapeutic Applications

Beyond direct membrane lysis, sub-lytic concentrations of melittin trigger profound intracellular signaling cascades, making it a highly investigated molecule for oncology and immunology[1][7].

-

Apoptosis Induction: In various carcinoma models (e.g., hepatocellular, breast, and gastric cancers), melittin permeabilizes the mitochondrial membrane. This leads to the release of cytochrome C, activation of caspase-3, and subsequent apoptosis, effectively bypassing traditional chemo-resistance mechanisms[1][7].

-

Anti-Inflammatory Action: Melittin exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It blocks the phosphorylation of IκB kinase (IKK), preventing the nuclear translocation of NF-κB and thereby suppressing the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2)[8].

Intracellular signaling pathways triggered by melittin, leading to apoptosis and anti-inflammation.

Conclusion

The mechanism of action of melittin trifluoroacetate is a masterclass in peptide-lipid biophysics. By meticulously controlling experimental parameters—such as the P/L ratio, lipid composition, and counterion presence—researchers can harness melittin's biphasic nature. Whether utilized as a membrane-disrupting agent in biophysical models or engineered as a targeted apoptotic trigger in oncological formulations, melittin remains a cornerstone molecule in modern biochemical engineering and drug development.

References

-

van den Bogaart, G., et al. "On the Mechanism of Pore Formation by Melittin." Journal of Biological Chemistry.[Link]

-

Lee, M. T., et al. "Process of inducing pores in membranes by melittin." Proceedings of the National Academy of Sciences.[Link]

-

Al-Ani, A., et al. "Revisiting the Interaction of Melittin with Phospholipid Bilayers: The Effects of Concentration and Ionic Strength." MDPI.[Link]

-

Guha, S., et al. "Applications and evolution of melittin, the quintessential membrane active peptide." Biochemical Pharmacology.[Link]

-

Mansour, A., et al. "An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers." MDPI.[Link]

-

Lee, G., et al. "Anti-Inflammatory Applications of Melittin, a Major Component of Bee Venom: Detailed Mechanism of Action and Adverse Effects." Molecules.[Link]

-

Sengupta, D., et al. "Cause and Effect of Melittin-Induced Pore Formation: A Computational Approach." Langmuir.[Link]

-

Zhang, Y., et al. "How Melittin Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane." MDPI.[Link]

Sources

- 1. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Mechanism of Pore Formation by Melittin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How Melittin Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane [mdpi.com]

- 6. Revisiting the Interaction of Melittin with Phospholipid Bilayers: The Effects of Concentration and Ionic Strength [mdpi.com]

- 7. An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bartnik.pl [bartnik.pl]

biochemical and physical properties of melittin trifluoroacetate

An In-depth Technical Guide to the Biochemical and Physical Properties of Melittin Trifluoroacetate

Introduction

Melittin, the principal cytotoxic component of honey bee (Apis mellifera) venom, is a 26-amino acid, amphipathic polypeptide renowned for its potent biological activities.[1][2][3] In research and development, melittin is most commonly supplied as a trifluoroacetate salt. This form arises from the standard procedures of solid-phase peptide synthesis and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is ubiquitously used as a counter-ion for peptide cleavage and during mobile phase elution.[4][5][6]

The presence of the TFA counter-ion is not merely an inert feature; it can influence the peptide's aggregation state, stability, and intermolecular interactions.[4][7] Understanding the complete profile of melittin trifluoroacetate—encompassing the peptide's intrinsic properties and the potential influence of its counter-ion—is therefore critical for the rigorous design, execution, and interpretation of experiments. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, synthesizing field-proven insights with established biochemical and physical data.

Molecular Profile

A foundational understanding of melittin's structure is essential to comprehend its function. Its activity is a direct consequence of its primary amino acid sequence and the resulting secondary and tertiary structures it adopts in different environments.

Primary Structure and Physicochemical Properties

Melittin is a cationic peptide with a net positive charge at physiological pH, a key factor in its initial interaction with negatively charged cell membranes.[8] The trifluoroacetate salt is supplied as a crystalline solid with a defined molecular formula and weight.[1][9]

| Property | Value | Source |

| Amino Acid Sequence | GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ | [4][5][8] |

| Molecular Formula | C₁₃₁H₂₂₉N₃₉O₃₁ • XCF₃COOH | [1][9][10] |

| Formula Weight | 2846.5 g/mol (as free peptide) | [1][9][10] |

| Appearance | Crystalline solid | [1][9] |

| Purity | Typically ≥95% | [1][9] |

Secondary and Quaternary Structure

In aqueous solution, melittin exists in a dynamic equilibrium, primarily as a random coil monomer that can self-assemble into a more structured tetramer.[3][11] This tetrameric form serves to sequester the peptide's hydrophobic residues away from the aqueous environment.[11]

Upon encountering a lipid membrane, melittin undergoes a significant conformational change, folding into a bent α-helical rod.[1][3][11] This structure is distinctly amphipathic:

-

N-terminal Helix (residues 1-10): Predominantly hydrophobic.

-

C-terminal Helix (residues 13-26): Contains a cluster of basic (cationic) residues.

-

Hinge Region (Gly¹¹-Pro¹³): Provides flexibility, allowing the two helical segments to bend.[11]

This amphipathic α-helical conformation is the functional state responsible for membrane insertion and permeabilization.

The Influence of the Trifluoroacetate (TFA) Counter-ion

The TFA counter-ion is a critical, often overlooked, component. As a byproduct of synthesis, residual TFA can remain associated with the peptide's cationic residues.[4][6] Research has demonstrated that the presence of TFA can directly impact melittin's behavior. It has been shown to inhibit the interaction between melittin and other proteins (like centrin) and to promote the thermally induced aggregation of melittin.[4][7] This is a crucial consideration for experiments involving protein-peptide interactions or crystallization, where unintended aggregation can be a significant bottleneck.[4]

Biochemical Properties and Mechanism of Action

Melittin's biological effects are driven by its profound ability to disrupt cellular membranes, a process that leads to a cascade of downstream events.

Interaction with and Disruption of Lipid Membranes

The primary mechanism of melittin's cytotoxicity is its interaction with the phospholipid bilayer of cell membranes. This process can be understood as a multi-step sequence:

-

Electrostatic Binding: The positively charged C-terminal region of melittin is electrostatically attracted to the negatively charged headgroups of phospholipids (e.g., phosphatidylserine) on the cell membrane surface.[12]

-

Hydrophobic Insertion: Following initial binding, the hydrophobic N-terminal region inserts into the nonpolar core of the lipid bilayer.[12]

-

Pore Formation: Once inserted, melittin monomers aggregate within the membrane to form transmembrane pores. The prevailing model is the "toroidal pore," where the melittin helices and the lipid headgroups curve together to form a continuous, water-filled channel.[2][8][11]

This pore formation disrupts the membrane's integrity, leading to the leakage of ions and small molecules, dissipation of electrochemical gradients, and ultimately, cell lysis.[1][11]

Caption: Melittin's inhibition of the PI3K/Akt/mTOR signaling pathway.

Physical, Handling, and Storage Properties

Proper handling and storage are paramount to ensure the integrity and reproducibility of experimental results using melittin trifluoroacetate.

Physical Appearance and Storage

Melittin trifluoroacetate is supplied as a white to off-white crystalline solid. [1][9]For long-term preservation of its structure and activity, it must be stored at -20°C. [1][9][10]Product data sheets indicate stability for at least four years under these conditions. [1][9]

Solubility and Solution Preparation

The peptide's solubility is dependent on the solvent system, a critical factor in preparing stock solutions for biological assays.

| Solvent | Approximate Solubility | Reference |

| DMSO | ~25 mg/mL | [1][9] |

| Dimethylformamide (DMF) | ~25 mg/mL | [1][9] |

| PBS (pH 7.2) | ~3 mg/mL | [9] |

| PBS | 50 mg/mL (with sonication) | [13] |

Causality Note: The higher solubility in organic solvents like DMSO and DMF is due to their ability to disrupt the hydrophobic interactions that drive melittin's aggregation in aqueous solutions. When preparing aqueous solutions directly, sonication may be required to overcome these forces and achieve complete dissolution. [13]

Solution Stability

While the solid form is stable for years at -20°C, aqueous solutions are significantly less stable. [1][9]It is strongly recommended that aqueous solutions of melittin be prepared fresh and used within one day. [9]Storing aqueous solutions can lead to aggregation and a loss of activity.

Key Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the preparation and functional assessment of melittin trifluoroacetate.

Protocol: Preparation of Melittin Stock and Working Solutions

This protocol ensures the preparation of a consistent and soluble stock solution for use in downstream assays.

-

Pre-equilibration: Allow the vial of lyophilized melittin trifluoroacetate to warm to room temperature before opening to prevent condensation.

-

Solvent Selection: For a concentrated stock, choose an organic solvent such as DMSO. For direct use in many biological assays, an aqueous buffer like PBS (pH 7.2) can be used, but at a lower concentration.

-

Reconstitution (DMSO Stock):

-

Add the appropriate volume of sterile DMSO to the vial to achieve the desired concentration (e.g., 25 mg/mL).

-

Vortex gently until the solid is completely dissolved. The solution should be clear.

-

Self-Validation Check: Visually inspect for any particulate matter. If present, brief sonication in a water bath can be applied.

-

-

Preparation of Aqueous Working Solutions:

-

Perform serial dilutions of the DMSO stock solution into the final aqueous assay buffer (e.g., PBS or cell culture medium).

-

Causality Note: Ensure the final concentration of DMSO in the assay is insignificant (typically <0.5%), as organic solvents can have their own physiological effects and may interfere with membrane stability. [9]5. Use: Use the freshly prepared aqueous working solutions immediately. Do not store aqueous dilutions. [9]

-

Protocol: Assessment of Membrane Permeabilization via Hemolysis Assay

This is a robust and widely used functional assay to quantify melittin's membrane-disrupting activity using red blood cells (RBCs) as a model system.

Caption: Experimental workflow for the hemolysis assay.

-

Preparation of RBCs:

-

Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant.

-

Centrifuge at 500 x g for 10 minutes at 4°C. Aspirate the supernatant and buffy coat.

-

Wash the pelleted RBCs three times by resuspending in 10 volumes of cold PBS (pH 7.2) and centrifuging as above.

-

After the final wash, resuspend the RBC pellet to create a 2% (v/v) suspension in PBS.

-

-

Assay Setup:

-

Prepare serial dilutions of melittin in PBS in a 96-well plate.

-

Self-Validation Check: Include two critical controls:

-

Negative Control (0% Lysis): RBCs incubated with PBS alone.

-

Positive Control (100% Lysis): RBCs incubated with 0.1% Triton X-100.

-

-

-

Incubation:

-

Add the 2% RBC suspension to each well containing the melittin dilutions and controls.

-

Incubate the plate at 37°C for 1 hour with gentle agitation.

-

-

Measurement:

-

Centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs and cell debris.

-

Carefully transfer the supernatant, which contains the released hemoglobin, to a new 96-well plate.

-

Measure the absorbance of the hemoglobin at 540 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each melittin concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

-

Plot the % hemolysis against the melittin concentration to determine the HC₅₀ (the concentration required to cause 50% hemolysis).

-

Safety and Handling Precautions

Melittin trifluoroacetate is a potent cytotoxic agent and must be handled with appropriate care.

-

Hazard: This material should be considered hazardous. It is not for human or veterinary use. [9]* Routes of Exposure: Do not ingest, inhale, or allow contact with eyes, skin, or clothing. [9]* Handling: Always handle within a chemical fume hood. [14]Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [14]* First Aid: In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any significant exposure. [14][15]

Conclusion

Melittin trifluoroacetate is a powerful and versatile tool for research in membrane biophysics, drug delivery, antimicrobial development, and oncology. Its activity is fundamentally linked to its amphipathic α-helical structure, which facilitates membrane disruption. However, a sophisticated understanding of this peptide requires acknowledging the role of the trifluoroacetate counter-ion, which can modulate its physical behavior, particularly its tendency to aggregate. By employing the rigorous handling, preparation, and analytical protocols outlined in this guide, researchers can ensure the validity and reproducibility of their findings, thereby harnessing the full potential of this quintessential membrane-active peptide.

References

- Melittin (trifluoroacetate salt)

- Melittin TFA | Phospholipase Activ

- Melittin (trifluoroacet

- Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex. Journal of Chemical Physics via PMC.

- Interaction of melittin with lipid membranes. Biochemistry via PubMed.

- Solid-phase synthesis of melittin: purification and functional characteriz

- Melittin Trifluoroacetic Acid Salt (~80%). LGC Standards.

- Safety D

- Safety D

- Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex. AIP Publishing.

- Functional Characterization of a Melittin Analog Containing a Non-n

- Synthesis and Evaluation of Melittin-Modified Peptides for Antibacterial Activity. PMC.

- SAFETY D

- A Comparative Analysis of the Antimicrobial Spectrum of Melittin TFA and Its Deriv

- The Synergistic Action of Melittin and Phospholipase A2 with Lipid Membranes: Development of Linear Dichroism for Membrane-Insertion Kinetics.

- Melittin – Knowledge and References. Taylor & Francis Online.

- Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin. Semantic Scholar.

- Melittin (Apis mellifera) peptide. NovoPro.

- Melittin (trifluoroacet

- Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localiz

- Melittin: A Natural Peptide with Expanded Therapeutic Applications.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. glpbio.cn [glpbio.cn]

- 4. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Characterization of a Melittin Analog Containing a Non-natural Tryptophan Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Melittin Trifluoroacetic Acid Salt (~80%) [lgcstandards.com]

- 11. Melittin (Apis mellifera) peptide [novoprolabs.com]

- 12. Interaction of melittin with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. documents.tocris.com [documents.tocris.com]

- 15. merckmillipore.com [merckmillipore.com]

Engineering Membrane Permeabilization: A Technical Guide to the Structure, Function, and Therapeutic Translation of the Melittin Peptide

Executive Summary

Melittin, the principal active component of Apis mellifera (European honeybee) venom, is a 26-amino-acid cationic amphipathic peptide. While historically recognized for its potent, non-specific cytolytic and hemolytic activities, recent advances in biophysics and nanomedicine have repositioned melittin as a highly promising candidate for targeted antimicrobial and oncological therapies. This whitepaper provides an in-depth mechanistic analysis of melittin’s pore-forming biophysics, details a self-validating experimental framework for quantifying membrane disruption, and explores the formulation strategies required to translate this peptide into a viable clinical asset.

Structural Biophysics and Mechanism of Action (MoA)

Sequence and Amphipathicity

Melittin’s primary sequence (GIGAVLKVLTTGLPALISWIKRKRQQ-NH2) is characterized by a distinct spatial dichotomy. The N-terminal region (residues 1–20) is predominantly hydrophobic, whereas the C-terminal region (residues 21–26) is highly hydrophilic, containing a cluster of basic amino acids (Lys, Arg) that confer a net charge of +6 at physiological pH 1. This pronounced amphipathicity is the thermodynamic driver for its spontaneous insertion into lipid bilayers.

The Concentration-Dependent Pore Formation Model

The permeabilization of lipid membranes by melittin is not a simple linear aggregation event; rather, it is governed by an equilibrium of competing structural states dependent on the peptide-to-lipid (P/L) ratio 2.

-

The Inactive Parallel State: At low concentrations, electrostatic interactions between the cationic C-terminus and the anionic/zwitterionic lipid headgroups cause melittin to bind parallel to the membrane surface. In this orientation, the peptide acts as a membrane stabilizer, physically competing with and inhibiting pore formation 2.

-

The Active Perpendicular State: As the local concentration of melittin reaches a critical threshold, the accumulation of peptides induces severe lateral membrane strain and electrostatic repulsion. To relieve this thermodynamic penalty, the peptides undergo a cooperative conformational shift, inserting perpendicularly into the hydrophobic core of the bilayer 3.

-

Toroidal Pore Assembly: Unlike the rigid "barrel-stave" pores formed by peptides like alamethicin, melittin induces a "toroidal pore." The lipid monolayers bend continuously through the pore, meaning the pore lining consists of both inserted melittin helices and intercalated lipid headgroups 3.

Dynamics of melittin membrane binding and concentration-dependent toroidal pore formation.

Experimental Validation: The Liposome Leakage Assay

To quantify the pore-forming kinetics of melittin, researchers rely on the fluorophore leakage assay using Large Unilamellar Vesicles (LUVs) 4. As an application scientist, it is critical to design this protocol as a self-validating system to ensure data integrity.

Causality in Protocol Design

-

Why LUVs via Extrusion? Hydrating a lipid film naturally forms Multilamellar Vesicles (MLVs). MLVs possess concentric bilayers that create complex, multi-phasic diffusion kinetics, obscuring the primary pore-forming rate. Extruding the lipids through a 100 nm polycarbonate filter isolates a uniform population of LUVs, providing a single-bilayer boundary that accurately mimics eukaryotic cell membranes 4.

-

Why Self-Quenching Fluorophores? Carboxyfluorescein is encapsulated at a high concentration (e.g., 90 mM). At this density, the dye molecules undergo contact quenching, emitting near-zero fluorescence. When melittin forms pores, the dye leaks into the surrounding buffer, diluting rapidly and fluorescing brightly. This provides a direct, low-background kinetic readout.

Step-by-Step Methodology

-

Lipid Hydration: Dry a lipid mixture (e.g., POPC/POPG 1:1 mol ratio) under nitrogen and vacuum. Hydrate the film with a buffer containing 90 mM carboxyfluorescein.

-

Extrusion: Pass the suspension through a 100 nm filter 11–15 times to generate uniform LUVs.

-

Size Exclusion Chromatography (SEC): Pass the LUVs through a Sephadex G-50 column. Causality: This physically separates the dye-loaded LUVs from the unencapsulated free dye, establishing the critical 0% baseline required for validation.

-

Baseline Measurement: Transfer the purified LUVs to a cuvette and monitor baseline fluorescence (Excitation: 492 nm, Emission: 520 nm) for 2 minutes to ensure vesicle stability.

-

Peptide Introduction: Inject melittin at the desired P/L ratio and record the kinetic increase in fluorescence.

-

System Normalization (100% Lysis): Add 0.1% Triton X-100 detergent to completely solubilize the LUVs. The resulting fluorescence peak represents absolute maximum leakage. Calculate the percentage of melittin-induced leakage relative to this maximum.

Step-by-step self-validating workflow for the LUV carboxyfluorescein leakage assay.

Therapeutic Translation and Drug Development

Intracellular Signaling and Anticancer Efficacy

While melittin's primary action is membrane disruption, sub-lytic concentrations internalize and exert profound intracellular effects, making it a potent anticancer agent 5. It actively downregulates the PI3K/Akt and NF-κB signaling pathways, stripping tumor cells of their proliferative and survival signals 6. Concurrently, melittin targets mitochondrial membranes, reducing mitochondrial potential, triggering the release of cytochrome c, and activating caspase-3 to force the cell into apoptosis 5.

Melittin-mediated intracellular signaling, highlighting apoptosis and pathway inhibition.

Overcoming Systemic Toxicity via Nanoparticle Formulation

The fundamental bottleneck in melittin drug development is its non-specific hemolytic activity and rapid degradation in plasma 6. To circumvent this, researchers utilize advanced liposomal encapsulation.

By formulating melittin into Hyaluronic Acid (HA)-modified liposomes, the peptide is sterically shielded from erythrocytes in the bloodstream. The HA coating actively targets the CD44 receptors overexpressed on many cancer cells (e.g., melanoma), facilitating receptor-mediated endocytosis 7. This drastically widens the therapeutic window.

Quantitative Data Presentation

The following table summarizes the core biophysical properties of melittin alongside the validated parameters of a targeted HA-modified liposomal formulation:

| Parameter | Value / Characteristic | Significance in Drug Development |

| Peptide Length | 26 Amino Acids 1 | Small size allows for cost-effective solid-phase peptide synthesis. |

| Molecular Weight | 2840 Da 1 | Facilitates efficient encapsulation within nanocarriers. |

| Net Charge (pH 7.4) | +6 8 | Drives electrostatic targeting to anionic tumor cell membranes. |

| Liposome Encapsulation Efficiency | 86.25 ± 1.28% 7 | High yield ensures minimal waste of synthesized API during manufacturing. |

| Drug-Loading Efficiency | 3.91 ± 0.49% 7 | Sufficient payload density for therapeutic efficacy at targeted sites. |

| Formulation Particle Size | 132.7 ± 1.55 nm 7 | Optimal for Enhanced Permeability and Retention (EPR) effect in tumors. |

| Zeta Potential | −11.5 ± 1.51 mV 7 | Negative charge prevents rapid clearance and aggregation in serum. |

Conclusion

Melittin represents a masterclass in peptide-membrane biophysics. Its ability to transition from a surface-bound stabilizer to a perpendicular, pore-forming helix provides a highly effective mechanism for cellular disruption. By coupling rigorous biophysical validation assays (like LUV leakage) with modern nanomedicine engineering (such as HA-liposomes), researchers can successfully domesticate melittin's raw cytolytic power, transforming it into a precise, targeted therapeutic for oncology and infectious disease.

References

-

van den Bogaart, G., et al. "On the Mechanism of Pore Formation by Melittin." Journal of Biological Chemistry (PMC).[Link]

-

Yang, L., et al. "Process of inducing pores in membranes by melittin." Biophysical Journal (PMC).[Link]

-

Zhang, H.-Q., et al. "The current landscape of the antimicrobial peptide melittin and its therapeutic potential." Frontiers in Immunology.[Link]

-

Rady, I., et al. "An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers." Nutrients (PMC).[Link]

-

Liu, S., et al. "Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy." Cancer Letters (PMC).[Link]

-

Wang, Y., et al. "Hyaluronic Acid Coating Reduces the Leakage of Melittin Encapsulated in Liposomes and Increases Targeted Delivery to Melanoma Cells." Pharmaceutics (MDPI).[Link]

-

Fernandez, D. I., et al. "Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein." Biophysical Journal (PMC).[Link]

-

El-Seedi, H. R., et al. "Melittin-Based Nanoparticles for Cancer Therapy: Mechanisms, Applications, and Future Perspectives." Pharmaceutics (PMC).[Link]

Sources

- 1. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]

- 2. On the Mechanism of Pore Formation by Melittin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Process of inducing pores in membranes by melittin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melittin-Based Nanoparticles for Cancer Therapy: Mechanisms, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Hidden Variable: A Technical Guide to Trifluoroacetate (TFA) in Synthetic Peptides

Executive Summary

In the precision-driven world of peptide therapeutics and biological assays, Trifluoroacetate (TFA) acts as both a critical manufacturing tool and a potential liability.[1][2][3][4][5] While indispensable for Solid-Phase Peptide Synthesis (SPPS) and Reversed-Phase HPLC (RP-HPLC) purification, residual TFA anions can drastically skew biological data, induce cellular toxicity, and alter secondary structures.[6]

This guide provides a rigorous technical analysis of TFA’s role, its impact on downstream applications, and validated protocols for its removal and exchange.[1][2] It is designed for researchers who demand reproducibility and structural fidelity in their peptide workflows.

The Dual Role of TFA: Synthesis & Purification

To understand why TFA is omnipresent in synthetic peptides, one must analyze its chemical utility.[2][7] It is not merely a byproduct; it is an engineered component of the manufacturing process.

The Cleavage Reagent

In Fmoc-based SPPS, TFA is the standard reagent for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups (e.g., Boc, Trt, Pbf).[8] The high acidity of TFA (

The Ion-Pairing Agent (RP-HPLC)

The hydrophobicity of peptides varies, but their basic residues render them hydrophilic at neutral pH. To purify them on a hydrophobic C18 stationary phase, an ion-pairing agent is required.

-

Mechanism: TFA anions (

) pair with the positively charged protonated amines on the peptide.[9] -

Effect: This neutralizes the charge and increases the hydrophobicity of the peptide-TFA complex, allowing it to interact with the C18 alkyl chains.

-

Result: Sharper peaks and improved resolution during gradient elution.

Visualization: Ion-Pairing Mechanism

The following diagram illustrates how TFA facilitates the interaction between a cationic peptide and the hydrophobic stationary phase.

Figure 1: Mechanism of TFA-mediated ion-pairing in RP-HPLC.[10] The TFA anion masks the peptide's positive charge, facilitating retention on the hydrophobic column.

The Double-Edged Sword: Biological & Structural Implications

While TFA ensures purity during synthesis, its presence in the final product (often 10–40% by weight) can be detrimental to downstream applications.

Cellular Toxicity & Assay Interference

TFA is cytotoxic at nanomolar concentrations.[6] In cell-based assays, it can:

-

Acidify Culture Media: Unbuffered TFA lowers pH, causing non-specific cell death.

-

Alter Signaling: TFA has been shown to interfere with cell proliferation and metabolic assays (e.g., MTT assays), leading to false negatives or positives [1].

-

Receptor Competition: The anion can compete with phosphate groups for binding sites on kinases or receptors.

Structural Distortion

The counter-ion significantly influences the secondary structure of peptides.

-

TFA: Tends to stabilize

-helical structures in certain sequences due to its low charge density and hydrophobic nature. -

Chloride/Acetate: Tend to support random coil or native conformations more effectively in aqueous environments.

-

Implication: If your study involves CD spectroscopy or NMR to determine native folding, TFA must be exchanged.

Data Summary: Counter-Ion Comparison

| Feature | Trifluoroacetate (TFA) | Hydrochloride (HCl) | Acetate (AcOH) |

| Source | SPPS Cleavage / HPLC | Ion Exchange | Ion Exchange |

| Acidity ( | ~0.23 (Strong Acid) | ~ -7 (Strong Acid) | ~4.76 (Weak Acid) |

| Solubility | High (Organic solvents) | High (Aqueous) | Variable (Can be lower) |

| Volatility | High | High | High |

| Biocompatibility | Low (Toxic) | Moderate (Physiological) | High (Physiological) |

| Handling | Crystalline/Powder | Hygroscopic (Sticky) | Fluffy/Hygroscopic |

Protocols: Counter-Ion Exchange Strategies

To transition from a manufacturing artifact to a biological tool, the TFA counter-ion must be exchanged.[1][3] Below are two field-proven methodologies.

Method A: The HCl Lyophilization Loop (Gold Standard)

This method relies on the volatility of TFA and the mass action of a stronger acid (HCl). It is ideal for small batches (<100 mg).

Reagents:

Protocol:

-

Dissolution: Dissolve the peptide-TFA salt in 0.1 M HCl at a concentration of 1–2 mg/mL. Note: Ensure the peptide is fully soluble.

-

Incubation: Allow the solution to stand at room temperature for 5–10 minutes. The excess Cl⁻ ions displace the TFA⁻ ions.

-

Freezing: Freeze the solution using liquid nitrogen or a -80°C freezer.

-

Lyophilization: Lyophilize until dry. TFA is removed as volatile gas.

-

Iteration: Crucial Step. Repeat steps 1–4 at least three times . A single pass is rarely sufficient to remove >95% of TFA.

-

Final Polish: Re-dissolve in Milli-Q water (no HCl) and lyophilize one final time to remove excess HCl.

Method B: HPLC-Based Exchange (Acetate)

For larger quantities or when HCl is unsuitable, on-column exchange via HPLC is preferred.

Protocol:

-

Column: Use a preparative C18 column.[12]

-

Buffers:

-

Buffer A: 0.1% Acetic Acid / 10-50 mM Ammonium Acetate in Water.

-

Buffer B: 0.1% Acetic Acid in Acetonitrile.

-

-

Loading: Load the peptide-TFA sample onto the column.[13][14][15]

-

Wash: Wash with 100% Buffer A for 5–10 column volumes (CV). This flushes out the TFA anions while the peptide remains bound.

-

Elution: Run the gradient with Buffer B to elute the peptide-Acetate salt.

-

Lyophilization: Freeze and dry the fractions.

Visualization: The Exchange Workflow

The following diagram maps the decision logic and workflow for salt exchange.

Figure 2: Decision matrix and workflow for peptide counter-ion exchange based on downstream application requirements.

Analytical Characterization: Trust but Verify

You cannot assume the exchange was successful. Quantification is mandatory.

Ion Chromatography (IC)

The industry standard for quantifying counter-ions.

-

Method: Anion-exchange chromatography with conductivity detection.

-

Target: Resolves Fluoride, Acetate, Formate, Chloride, and Trifluoroacetate.[16]

-

Limit: Detection limits are typically in the ppm range.

19F-NMR Spectroscopy

A highly specific method for detecting Fluorine atoms.

-

Advantage: No interference from other salts (Chloride/Acetate are invisible).

-

Protocol: Dissolve peptide in

. Use an internal standard (e.g., sodium trifluoroacetate) for quantitative integration. -

Signal: TFA appears as a singlet at approx. -75.5 ppm.

References

-

Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[7] American Journal of Physiology-Endocrinology and Metabolism. Link

-

Spector, T. (1978). Refinement of the Coomassie blue method of protein quantitation. Analytical Biochemistry. Link

-

LifeTein. (2025).[10] Should I Have TFA Removed from My Peptide? Technical Guide.[1][2] Link

-

Gaussier, H., et al. (2002). Influence of the counter-ion on the structure and activity of the antimicrobial peptide Pediocin PA-1. European Journal of Biochemistry. Link

-

Andrushchenko, V.V., et al. (2007). TFA–HCl exchange in peptide salts: A common procedure with a hidden trap. Journal of Peptide Science. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 6. lifetein.com [lifetein.com]

- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 8. peptidechemistry.org [peptidechemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2006041945A2 - A counterion exchange process for peptides - Google Patents [patents.google.com]

- 13. lifetein.com [lifetein.com]

- 14. peptide.com [peptide.com]

- 15. bio-works.com [bio-works.com]

- 16. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Melittin-Membrane Interplay: Mechanisms, Cholesterol Modulation, and Experimental Protocols

This guide serves as a definitive technical resource on the biophysical interaction between melittin, phospholipid bilayers, and cholesterol. It is structured to provide actionable experimental insights for researchers in membrane biophysics and drug delivery.

Executive Summary

Melittin, a 26-amino acid cationic peptide from Apis mellifera venom, is the archetypal model for pore-forming antimicrobial peptides (AMPs).[1][2] Its interaction with lipid bilayers is not merely a disruption event but a complex, multi-stage thermodynamic process governed by electrostatic attraction, hydrophobic insertion, and membrane elasticity.

This guide dissects the molecular mechanics of melittin insertion, explicitly focusing on the modulatory role of cholesterol —a critical variable often oversimplified in general literature. We provide validated protocols for characterizing these interactions, ensuring reproducibility in therapeutic development and biophysical assays.

Molecular Architecture & Binding Thermodynamics

The Melittin Peptide[1][2][3][4][5][6][7][8][9]

-

Sequence: Gly-Ile-Gly-Av-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Al-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Kr-Gln-Gln-NH₂

-

Key Feature: The peptide is intrinsically disordered in aqueous solution but adopts a rigid amphipathic

-helix upon membrane binding. The Proline-14 residue creates a "hinge," allowing the helix to bend and span the bilayer interface. -

Charge: Net charge of +6 at neutral pH (C-terminal amidation + 4 Lys + 2 Arg), driving initial electrostatic attraction to anionic headgroups.

The Insertion Mechanism: Toroidal Pores

Unlike the "barrel-stave" model (where peptides line the pore like wood staves), melittin predominantly induces toroidal pores in zwitterionic membranes (e.g., POPC).

-

Adsorption: Melittin binds parallel to the membrane surface (S-state), displacing water and expanding the outer leaflet.

-

Strain: As the Peptide-to-Lipid (P/L) ratio increases, the asymmetric expansion creates positive curvature strain.

-

Insertion: Above a threshold P/L (~1:60 to 1:100), the peptide reorients perpendicular to the bilayer (I-state).

-

Pore Formation: The membrane bends inward; lipid headgroups line the pore lumen alongside the peptide, connecting the inner and outer leaflets.

Visualization: The Toroidal Pore Formation Pathway

Figure 1: The thermodynamic progression of melittin from solution to stable toroidal pore or membrane lysis.

The Cholesterol Effect: Inhibition and Altered Lysis

Cholesterol is the master regulator of melittin activity in mammalian membranes. Its presence introduces a "condensing effect," increasing the area compressibility modulus (

Mechanisms of Inhibition

-

Reduced Binding Affinity: Cholesterol packs the acyl chains tightly, reducing the free volume available for melittin insertion. The binding constant (

) increases significantly (affinity decreases) as cholesterol content rises (e.g., from POPC to POPC/Chol 60:40). -

Depth of Penetration: In cholesterol-rich membranes (Liquid Ordered phase,

), melittin cannot penetrate deeply. It remains localized to the headgroup region, unable to span the bilayer to form stable pores. -

Altered Lysis Mode: When melittin does breach the threshold in cholesterol-rich membranes, it often bypasses stable pore formation and causes macroscopic membrane rupture or "open bilayer" structures (all-or-none leakage).

Visualization: Cholesterol Modulation

Figure 2: Cholesterol shifts the interaction from stable pore formation to reduced binding and catastrophic rupture.

Quantitative Benchmarks

The following data points serve as reference values for experimental design.

| Parameter | Condition | Value | Notes |

| Binding Constant ( | POPC (Pure) | ~4.5 × 10⁴ M⁻¹ | High affinity driven by hydrophobic insertion. |

| Binding Constant ( | POPC/Chol (60:40) | Significantly Lower | Cholesterol reduces partition coefficient. |

| Pore Diameter | POPC | 20 – 40 Å | Allows passage of glucose and calcein; excludes large proteins. |

| Threshold P/L | Zwitterionic (PC) | ~1:60 – 1:100 | Ratio required to transition from surface state to pore state. |

| Leakage Kinetics | Cholesterol-free | Graded / Continuous | Leakage scales with peptide concentration. |

| Leakage Kinetics | Cholesterol-rich | All-or-None | Vesicles are either intact or completely emptied. |

Experimental Protocols

Protocol: Preparation of Large Unilamellar Vesicles (LUVs)

Objective: Create uniform 100 nm vesicles for leakage assays.

-

Reagents: POPC, Cholesterol (Avanti Polar Lipids), Chloroform, Calcein, Sephadex G-50.

-

Film Formation: Mix lipids in chloroform (e.g., 10 mg total) in a glass vial. Evaporate solvent under nitrogen flow to form a thin film. Desiccate under vacuum for >2 hours to remove trace solvent.

-

Hydration: Hydrate film with Calcein Buffer (50-70 mM Calcein, 10 mM HEPES, 150 mM NaCl, pH 7.4). Note: High calcein concentration is required for self-quenching.[3]

-

Freeze-Thaw: Subject suspension to 5 cycles of freeze (liquid N₂) and thaw (42°C water bath) to ensure equilibrium.

-

Extrusion: Pass the suspension 11-21 times through a polycarbonate filter (100 nm pore size) using a mini-extruder.

-

Purification (Critical): Run the vesicle suspension through a Sephadex G-50 size-exclusion column to remove unencapsulated calcein. Collect the cloudy fraction (vesicles).

Protocol: Calcein Leakage Assay

Objective: Quantify membrane permeabilization via fluorescence dequenching.

-

Principle: Calcein is self-quenched inside the vesicle.[3] Upon leakage, it dilutes into the bulk buffer, increasing fluorescence intensity.

-

Baseline: Add LUVs (final lipid conc. ~10-50 µM) to a cuvette with buffer. Measure fluorescence (

) at Ex 490 nm / Em 520 nm. -

Melittin Addition: Add melittin aliquots. Monitor fluorescence (

) over time until a plateau is reached. -

Total Lysis: Add 10% Triton X-100 (20 µL) to solubilize all vesicles. Measure maximum fluorescence (

).[4] -

Calculation:

Visualization: Experimental Workflow

Figure 3: Step-by-step workflow for the Calcein Leakage Assay, the gold standard for assessing melittin activity.

Therapeutic Implications

Understanding the cholesterol-melittin axis is vital for drug development:

-

Selectivity: Melittin is toxic to mammalian cells (high cholesterol) and bacteria (no cholesterol). However, its higher affinity for anionic, cholesterol-free membranes (bacterial mimics) suggests a therapeutic window if concentrations are tightly controlled.

-

Drug Delivery: Melittin-lipid conjugates are used to transiently permeabilize endosomes (low cholesterol) to release genetic payloads (siRNA/mRNA) without lysing the plasma membrane (high cholesterol).

References

-

Melittin-Lipid Bilayer Interactions and the Role of Cholesterol. Biophysical Journal. [Link][5]

-

Process of inducing pores in membranes by melittin. Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Revisiting the Interaction of Melittin with Phospholipid Bilayers: The Effects of Concentration and Ionic Strength. International Journal of Molecular Sciences. [Link]

-

Membrane Activity of Melittin and Magainin-I at Low Peptide-to-Lipid Ratio. Biomolecules (MDPI). [Link]

-

Interaction of melittin with membrane cholesterol: a fluorescence approach. Biophysical Journal. [Link]

Sources

- 1. View of An Investigation of the Interaction between Melittin and a Model Lipid Bilayer | Journal of Self Assembly and Molecular Electronics [journal.riverpublishers.com]

- 2. Membrane Activity of Melittin and Magainin-I at Low Peptide-to-Lipid Ratio: Different Types of Pores and Translocation Mechanisms | MDPI [mdpi.com]

- 3. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Melittin-lipid bilayer interactions and the role of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

Deciphering the Hemolytic Activity of Melittin: Mechanistic Insights and Experimental Paradigms

Executive Summary

Melittin, a 26-amino acid amphipathic peptide, constitutes up to 50% of the dry weight of European honeybee (Apis mellifera) venom[1]. While it exhibits potent broad-spectrum antimicrobial and antineoplastic properties, its clinical translation is severely bottlenecked by profound non-specific cytotoxicity—most notably, its rapid and aggressive hemolytic activity against human red blood cells (RBCs)[2][3]. This technical guide explores the biophysical mechanisms driving melittin-induced hemolysis, outlines a self-validating experimental protocol for quantifying this activity, and discusses structural engineering strategies to decouple its therapeutic efficacy from its hemotoxicity.

Structural Biology and Membrane Interaction Dynamics

Melittin (sequence: GIGAVLKVLTTGLPALISWIKRKRQQ-NH2) is characterized by a highly hydrophobic N-terminus (residues 1–20) and a hydrophilic, polycationic C-terminus (residues 21–26)[1][3]. In aqueous environments, it exists predominantly as a random coil monomer. However, upon encountering a lipid bilayer, it rapidly partitions into the membrane interface and adopts a rigid, amphipathic α-helical conformation[3][4].

The N-terminal domain serves as the primary anchor, initiating membrane binding and subsequent insertion[5]. Concurrently, the polycationic C-terminus interacts electrostatically with the zwitterionic or negatively charged phospholipid headgroups of the erythrocyte membrane, stabilizing the peptide-lipid complex.

The Mechanism of Erythrocyte Lysis: The Toroidal Pore Model

The hemolytic cascade is strictly concentration-dependent and governed by the peptide-to-lipid (P/L) ratio[6][7]. The progression from benign binding to catastrophic cell lysis follows a distinct biophysical pathway:

-

Surface Binding (Parallel Orientation): At low concentrations, melittin monomers bind parallel to the lipid bilayer. In this state, they disrupt local lipid packing but do not cause immediate lysis. Interestingly, parallel-bound melittin can sterically inhibit the insertion of other melittin molecules, acting as a transient protective mechanism against premature pore formation[6].

-

Perpendicular Insertion: Once a critical threshold P/L ratio is reached, the accumulated peptides undergo a dramatic conformational reorientation, inserting perpendicularly into the hydrophobic core of the bilayer[6].

-

Toroidal Pore Assembly: Melittin predominantly forms toroidal pores rather than rigid barrel-stave pores. In the toroidal model, the insertion of the peptide induces the bending of lipid monolayers, such that both the peptide helices and the lipid headgroups line the aqueous pore[4].

-

Osmotic Lysis: The formation of these non-selective pores (estimated at 3.5 to 4.5 nm in diameter) destroys the erythrocyte's permeability barrier[4]. The rapid influx of water and ions leads to osmotic swelling, membrane rupture, and the release of intracellular hemoglobin[3].

Fig 1. Concentration-dependent transition of melittin from surface binding to pore formation.

Quantitative Profiling of Hemolytic Activity

Understanding the exact concentration thresholds of melittin is critical for designing therapeutic windows. Data across multiple standardized assays demonstrates its extreme hemotoxicity, requiring rigorous mitigation in drug development.

Table 1: Quantitative Hemolytic Parameters of Native Melittin

| Parameter | Value / Range | Biological Significance |

| Molecular Weight | ~2840 Da | Small size facilitates rapid diffusion and membrane partitioning[8]. |

| HD50 (50% Hemolysis) | 0.44 - 0.55 µg/mL | Indicates extreme potency; sub-microgram concentrations destroy 50% of RBCs[9]. |

| Complete Lysis (100%) | > 4.0 - 5.0 µg/mL | The threshold at which the membrane is entirely solubilized (carpet-like damage)[10]. |

| Pore Diameter | 3.5 - 4.5 nm | Sufficiently large to allow rapid efflux of ions and massive water influx[4]. |

Standardized In Vitro Hemolysis Assay: A Self-Validating Protocol

To accurately quantify hemotoxicity, researchers rely on a spectrophotometric hemolysis assay. As an Application Scientist, I emphasize that every step in this protocol exists to isolate variables and establish a self-validating system[9][10].

Causality in Experimental Design:

-

Erythrocyte Washing: RBCs must be washed 3-4 times in 1X PBS. Why? To remove plasma proteins (e.g., albumin) which can bind melittin and artificially lower its effective concentration, and to remove free hemoglobin from naturally lysed cells that would skew baseline absorbance[10][11].

-

Positive Control (Triton X-100): A 0.1% or 0.2% (v/v) Triton X-100 solution is used. Why? This non-ionic surfactant completely solubilizes the RBC lipid bilayer, establishing the maximum possible absorbance (100% lysis) for data normalization[9].

-

Wavelength Selection (540 nm): Why? The released hemoglobin is oxygenated (oxyhemoglobin), which exhibits a distinct, highly specific absorption peak at ~540 nm, minimizing optical interference from other cellular debris[9][10].

Step-by-Step Workflow:

-

Preparation: Collect fresh human or murine blood in heparinized tubes. Centrifuge at 500 × g for 5 min to separate RBCs from plasma and the buffy coat[10].

-

Washing: Resuspend the RBC pellet in 1X PBS and centrifuge again. Repeat this process until the supernatant is completely clear, ensuring the removal of all extracellular hemoglobin.

-

Suspension: Dilute the washed RBCs in PBS to achieve a final working concentration of 2% (v/v)[9][10].

-

Incubation: In a 96-well microplate or microcentrifuge tubes, mix equal volumes of the 2% RBC suspension with varying concentrations of melittin (e.g., 0.1 to 10 µg/mL). Include PBS (negative control) and Triton X-100 (positive control). Incubate at 37°C for exactly 1 hour under gentle agitation[9][10].

-

Separation: Centrifuge the samples at 500 × g for 5 minutes to safely pellet intact RBCs and large membrane debris[10].

-

Quantification: Transfer 100 µL of the supernatant to a clean 96-well plate. Measure the optical density (OD) at 540 nm using a microplate spectrophotometer[9][10].

-

Data Analysis: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(OD_sample - OD_negative) / (OD_positive - OD_negative)] × 100.

Fig 2. Step-by-step workflow of the standardized in vitro erythrocyte hemolysis assay.

Engineering Strategies to Mitigate Hemotoxicity

To harness melittin's therapeutic potential (e.g., in oncology or infectious diseases), its affinity for zwitterionic erythrocyte membranes must be neutralized without destroying its bioactivity. Current state-of-the-art strategies include:

-

Targeted PEGylation: Conjugating Polyethylene Glycol (PEG) specifically to the N-terminus sterically hinders the initial membrane insertion step, significantly reducing hemolysis while preserving proteolytic stability[5]. Conversely, C-terminal PEGylation is markedly less effective, validating the N-terminus's critical role as the primary membrane anchor[5].

-

Supramolecular Complexation: Co-administering melittin with polyphenols (e.g., Epigallocatechin gallate, EGCG) induces the oligomerization of melittin into larger, membrane-inactive supramolecular complexes. This effectively sequesters the toxic monomeric form, preventing it from reaching the necessary P/L threshold for pore formation[7].

-

Nanoparticle and Fusion Delivery: Encapsulating melittin in liposomes, nanodiamonds, or fusing it to targeting antibodies (e.g., the FcIgG-GE11-Melittin peptibody) restricts its activity strictly to the target tumor microenvironment. This approach drops systemic RBC lysis to near-baseline levels even at highly elevated concentrations (up to 200 µg/mL)[8][10].

References

-

Modulation of Membrane-Disruptive Activity of Melittin via N- and C-Terminal PEGylation Strategies, ACS Publications. 5

-

On the Mechanism of Pore Formation by Melittin, ResearchGate. 6

-

The Lipid Dependence of Melittin Action Investigated by Dual-Color Fluorescence Burst Analysis, NIH PMC. 4

-

Structure-guided synthesis of melittin analogs with reduced hemolysis and enhanced anti-inflammatory activity, Arabian Journal of Chemistry. 2

-

Applications and evolution of melittin, the quintessential membrane active peptide, NIH PMC. 3

-

Polyphenol–Mediated Peptide Assembly Modulates Melittin Toxicity: A Structure–Activity Strategy for Neutralizing the Interface Affinity of Pore–Forming Toxins to Cell Membranes, ACS Publications. 7

-

Melittin: A Key Composition of Honey Bee Venom with Diverse Pharmaceutical Function, SciSpace. 1

-

FcIgG-GE11-Melittin as a novel EGFR targeted peptibody with potent cytotoxic activity against cancer cells, NIH PMC. 10

-

Modulation of peptide-induced hemolysis, univer.kharkov.ua. 11

-

In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria, d-nb.info. 9

-

Isolating Melittin from Bee Venom and Evaluating its Effect on Proliferation of Gastric Cancer Cells, tums.ac.ir.

-

An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers, MDPI. 8

Sources

- 1. scispace.com [scispace.com]

- 2. Structure-guided synthesis of melittin analogs with reduced hemolysis and enhanced anti-inflammatory activity - Arabian Journal of Chemistry [arabjchem.org]

- 3. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Lipid Dependence of Melittin Action Investigated by Dual-Color Fluorescence Burst Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. d-nb.info [d-nb.info]

- 10. FcIgG-GE11-Melittin as a novel EGFR targeted peptibody with potent cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. seriesbiology.univer.kharkov.ua [seriesbiology.univer.kharkov.ua]

Executive Summary

Melittin is the principal active component (40–60% dry weight) of Apis mellifera (European honey bee) venom.[1] It is a 26-residue, cationic, amphipathic peptide that serves as a benchmark for membrane-active peptide research.[2][3] For drug development professionals, melittin represents both a template for antimicrobial peptide (AMP) engineering and a vehicle for cytosolic drug delivery due to its potent pore-forming capabilities.[2]

This guide deconstructs the primary sequence of melittin, elucidating the causal link between its amino acid arrangement, its "bent-rod" secondary structure, and its lytic mechanism. It provides validated protocols for its synthesis, purification, and functional characterization.[2]

Part 1: The Molecular Blueprint

The efficacy of melittin is encoded directly into its primary sequence. Unlike globular proteins where the hydrophobic core is buried, melittin’s sequence is designed to interact with the anisotropic environment of the lipid bilayer.

Primary Sequence & Physicochemical Properties

UniProt ID: P01501 (MEL_APIME)[4]

Sequence (One-Letter Code): G-I-G-A-V-L-K-V-L-T-T-G-L-P-A-L-I-S-W-I-K-R-K-R-Q-Q-NH₂

Sequence (Three-Letter Code): Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-NH₂[2][5]

Critical Note: The natural peptide is C-terminally amidated (-NH₂).[2] This modification removes the negative charge of the carboxyl terminus, increasing the net positive charge and stabilizing the alpha-helix dipole. Synthetic protocols must use Rink Amide resin to replicate this feature.[2]

Quantitative Profile

| Property | Value | biological Implication |

| Length | 26 AA | Spans typical lipid bilayer (~30-40 Å) in helical conformation.[2] |

| Molecular Weight | ~2846.5 Da | Small enough for rapid diffusion; large enough for stable pore formation.[2] |

| Net Charge (pH 7.0) | +6 | Drives initial electrostatic attraction to anionic bacterial membranes. |

| Isoelectric Point (pI) | ~12.02 | Highly basic; remains cationic in acidic tumor microenvironments. |

| Hydrophobicity | ~45% | Essential for insertion into the acyl core of the membrane. |

Structural Logic: The "Hinge" & Amphipathicity

Melittin is not a uniform helix.[3][6][7][8] It is structurally segregated by a Proline residue at position 14.[2][3][9][10]

-

N-Terminal Domain (Residues 1-13): Predominantly hydrophobic (Ile, Leu, Val).[2] This region buries itself into the lipid tails.

-

The Hinge (Pro-14): Proline lacks an amide hydrogen, disrupting the hydrogen bonding network of the

-helix.[11] This creates a flexible "kink" (approx. 120°), allowing the peptide to act as a "bent rod." This flexibility is non-negotiable for the transition from surface-bound to transmembrane states.[2] -

C-Terminal Domain (Residues 15-26): Highly cationic (Lys, Arg) and hydrophilic.[2] This "anchor" interacts with phosphate headgroups and water, stabilizing the pore.

Figure 1: Domain map of Melittin. The Pro-14 hinge separates the hydrophobic insertion domain from the cationic anchor.

Part 2: Mechanism of Action (The "Why")

Understanding the mechanism is crucial for interpreting assay results. Melittin does not simply "punch holes"; it reorganizes the membrane via the Toroidal Pore Model .

-

Adsorption: The cationic C-terminus binds electrostatically to anionic lipid headgroups.[2] The peptide lies parallel to the membrane surface (carpet mechanism).

-

Threshold Accumulation: As the peptide-to-lipid (P/L) ratio increases, the membrane thins due to surface tension.[2]

-

Insertion & Reorientation: Once a threshold is reached, the hydrophobic N-terminus drives the peptide to flip from parallel to perpendicular.

-

Toroidal Pore Formation: The peptide induces the lipid monolayer to bend continuously through the pore.[12] The pore lining is composed of both the peptide and the lipid headgroups.[12][13]

Expert Insight: The Pro-14 hinge facilitates the conformational shift required to drag the lipid headgroups into the bilayer core, lowering the energy barrier for pore formation.

Part 3: Engineering the Molecule (The "How")

Solid-Phase Peptide Synthesis (SPPS) Protocol

Objective: Synthesize high-purity (>95%) Melittin. Scale: 0.1 mmol Chemistry: Fmoc/tBu[2]

Reagents & Materials

-

Resin: Rink Amide MBHA (Loading: 0.3–0.6 mmol/g).[2] Essential for C-terminal amidation.[2]

-

Coupling Reagents: HBTU (0.5 M) / HOBt (0.5 M) in DMF.

-

Base: DIPEA (2 M in NMP).[2]

-

Cleavage Cocktail: TFA (95%), TIPS (2.5%), Water (2.5%).

Step-by-Step Workflow

-

Resin Swelling: Swell resin in DMF for 30 mins.

-

Deprotection (Fmoc Removal):

-

Coupling:

-

Cleavage:

Purification Strategy (RP-HPLC)

Melittin is hydrophobic and "sticky."[2] Standard gradients often result in tailing.[2]

-

Column: C18 (or C8 for better recovery), 5 µm, 100 Å pore size.[2]

-

Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent is critical).[2]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

-

Gradient: 20% B to 80% B over 40 mins.

-

Detection: 220 nm (peptide bond) and 280 nm (Tryptophan-19).[2]

Figure 2: SPPS and Purification Logic Flow.

Part 4: Characterization & Validation

A synthesized peptide is only a white powder until validated.[2]

Structural Validation (Mass Spectrometry)

-

Method: ESI-MS or MALDI-TOF.[2]

-

Expected Mass: [M+H]⁺ = 2847.5 Da.[2]

-

Charge State Distribution: Due to high basicity (Lys/Arg), expect intense peaks at [M+3H]³⁺, [M+4H]⁴⁺, and [M+5H]⁵⁺ envelopes in ESI.

Functional Validation (Hemolytic Assay)

Melittin's primary biological activity is lysis.[3] This assay confirms the peptide is active and correctly folded (amphipathic).

Protocol:

-

Preparation: Wash human or sheep red blood cells (RBCs) 3x with PBS.[2] Resuspend to 10% (v/v).

-

Dosing: Prepare serial dilutions of Melittin (0.1 µM to 10 µM) in PBS.

-

Incubation: Mix 100 µL RBC suspension with 100 µL peptide solution. Incubate 1 hr at 37°C.

-

Measurement: Centrifuge (1000 x g, 5 min). Measure absorbance of supernatant at 540 nm (Hemoglobin release).

-

Control: 0.1% Triton X-100 = 100% Lysis.[2]

-

Acceptance Criteria: HC₅₀ (concentration for 50% hemolysis) should be ~1–2 µM.[2]

Part 5: Therapeutic Context

While Melittin is too toxic for systemic injection in its native form (due to indiscriminate hemolysis), its sequence is a "warhead" for targeted therapies.

-

Immunoconjugates: Linking Melittin to an antibody prevents it from inserting into healthy cells until delivered to the target.

-

Pro-drugs: Capping the cationic C-terminus with an anionic polymer (via a matrix metalloprotease-cleavable linker) masks toxicity until the peptide reaches the tumor microenvironment.

Figure 3: Concentration-dependent mechanism of action.

References

-

UniProt Consortium. (2023).[2] UniProtKB - P01501 (MEL_APIME).[2] UniProt.[2][16][17] [Link]

-

Terwilliger, T. C., & Eisenberg, D. (1982).[2] The structure of melittin. II. Interpretation of the structure. Journal of Biological Chemistry, 257(11), 6016-6022.[2] [Link]

-

Dempsey, C. E. (1990).[2] The actions of melittin on membranes.[3][6][7][17][18][19][20] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1031(2), 143-161.[2] [Link]

-

Raghuraman, H., & Chattopadhyay, A. (2007).[2] Melittin: a membrane-active peptide with diverse functions. Bioscience Reports, 27(4-5), 189-223.[2] [Link]

-

Gajski, G., & Garaj-Vrhovac, V. (2013).[1][2] Melittin: a lytic peptide with anticancer properties.[2][8] Environmental Toxicology and Pharmacology, 36(2), 697-705.[2] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Melittin | C131H229N39O31 | CID 16133648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Melittin, the Major Pain-Producing Substance of Bee Venom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosciencejournals.com [biosciencejournals.com]

- 7. mdpi.com [mdpi.com]

- 8. On the Mechanism of Pore Formation by Melittin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contribution of proline-14 to the structure and actions of melittin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and activity of D-Pro14 melittin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Helical Structure of Recombinant Melittin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.uci.edu [chem.uci.edu]

- 15. rsc.org [rsc.org]

- 16. uniprot.org [uniprot.org]

- 17. uniprot.org [uniprot.org]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. Solid-phase synthesis of melittin: purification and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Melittin as a Model for Studying Peptide-Membrane Interactions

Abstract